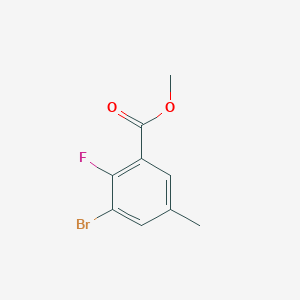

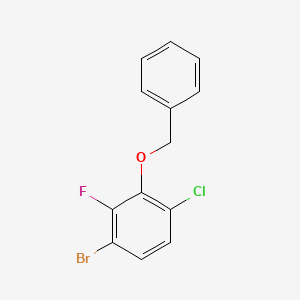

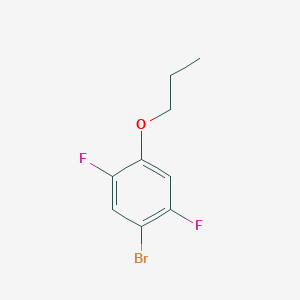

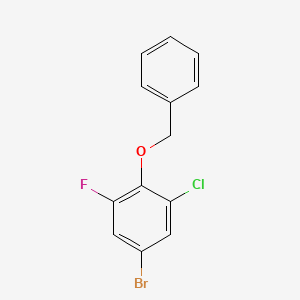

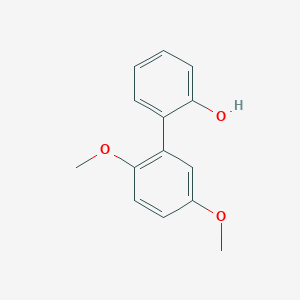

2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyloxy compounds are organic compounds containing a phenoxy group attached to a benzyl group . They are used in various chemical reactions, including Suzuki–Miyaura coupling .

Synthesis Analysis

The synthesis of benzyloxy compounds often involves the reaction of a benzyl alcohol with a suitable electrophile . For example, 2-benzyloxypyridine can be synthesized from benzyl alcohol and 2-chloropyridine .Molecular Structure Analysis

The molecular structure of benzyloxy compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The exact structure would depend on the specific substituents on the benzene ring.Chemical Reactions Analysis

Benzyloxy compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used carbon-carbon bond-forming reaction . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, 2-benzyloxy phenol has a molecular weight of 200.233 Da and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorination Techniques

The fluorination of aromatic compounds, including those similar to 2-(benzyloxy)-5-bromo-1-chloro-3-fluorobenzene, has been extensively researched. Techniques utilizing xenon difluoride (XeF2) in the presence of boron trifluoride etherate (BF3•Et2O) have been developed for the efficient fluorination of benzene derivatives. This method provides a pathway for the synthesis of fluorobenzene and its derivatives, highlighting the significance of halogenated compounds in chemical synthesis and their potential applications in developing new materials or pharmaceuticals (Fedorov et al., 2015).

Cobalt-Catalysed Carbonylation

The cobalt-catalysed methoxycarbonylation process is another significant application involving halogenated compounds like this compound. This process emphasizes the chemoselectivity and regio-selectivity of carbonylation reactions involving polysubstituted halobenzenes. Such reactions facilitate the synthesis of various fluorobenzoic acid derivatives from readily available materials, offering a versatile method for producing complex organic compounds with potential industrial and pharmaceutical applications (Boyarskiy et al., 2010).

Synthesis of Heterocyclic Compounds

The synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents an innovative application of halogenated benzene derivatives. This method enables the efficient creation of complex heterocyclic compounds, which could have significant implications in the development of new drugs and materials (Kobayashi et al., 2013).

Vibrational Spectroscopy Studies

Studies on the vibrational spectroscopy of compounds similar to this compound provide insights into their structural and electronic characteristics. For instance, the investigation of 2-chloro-1,3-dibromo-5-fluorobenzene through FTIR and Raman spectroscopy offers valuable data on the in-plane and out-of-plane vibrations, aiding in the understanding of the physical and chemical properties of these compounds (Ilango et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGMVVLLBKLFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)